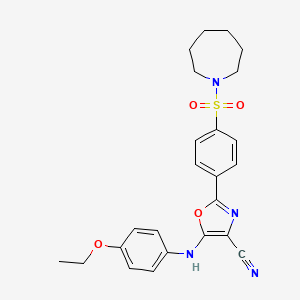
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemistry. This compound is also known as EMIQ, and it has been extensively studied for its pharmacological properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of EMIQ is not fully understood. However, it has been suggested that EMIQ exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins in the body. For example, EMIQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
EMIQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that EMIQ has antioxidant properties and can scavenge free radicals. EMIQ has also been shown to inhibit the activity of various enzymes and proteins, including COX-2, which is involved in the inflammatory response. In vivo studies have shown that EMIQ can reduce inflammation, oxidative stress, and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMIQ has several advantages and limitations for lab experiments. One advantage of EMIQ is that it has been extensively studied and its pharmacological properties are well characterized. Another advantage is that EMIQ is relatively easy to synthesize and can be obtained in large quantities. One limitation of EMIQ is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that EMIQ has not been extensively studied in human clinical trials, which limits its potential applications in medicine.
Direcciones Futuras
There are several future directions for research on EMIQ. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of EMIQ in humans, which will provide valuable information for its potential applications in medicine. Additionally, future research could focus on developing new derivatives of EMIQ with improved pharmacological properties and reduced side effects. Finally, EMIQ could be studied in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of EMIQ is a complex process that involves several steps. The starting material is 1-ethyl-2-oxoindoline-5-carboxylic acid, which is converted into its corresponding acid chloride. This acid chloride is then reacted with 3-methoxyaniline to form the intermediate product. The intermediate product is then treated with urea to obtain the final product, 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-methoxyphenyl)urea.
Aplicaciones Científicas De Investigación
EMIQ has been extensively studied for its potential applications in various fields. In medicinal chemistry, EMIQ has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In pharmaceuticals, EMIQ has been used as a drug candidate for the treatment of various diseases such as rheumatoid arthritis, cancer, and neurodegenerative disorders. In biochemistry, EMIQ has been used as a tool to study the mechanism of action of various enzymes and proteins.
Propiedades
IUPAC Name |
1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-21-16-8-7-14(9-12(16)10-17(21)22)20-18(23)19-13-5-4-6-15(11-13)24-2/h4-9,11H,3,10H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFKBXFQFQOMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2976384.png)


![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)
![N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)
![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2976406.png)